molecular formula C20H21NO4 B6285031 2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid CAS No. 2642729-46-0

2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid

Cat. No.: B6285031
CAS No.: 2642729-46-0
M. Wt: 339.4
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Description

2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorene moiety and an ethylamino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid typically involves multiple steps, starting with the preparation of the fluorene derivative

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process, making it more viable for commercial production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium azide (NaN3) or halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to receptors or enzymes, leading to a cascade of biochemical reactions.

Comparison with Similar Compounds

  • 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid

  • 3-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoic acid

  • (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid

Uniqueness: 2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds

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Properties

CAS No.

2642729-46-0

Molecular Formula

C20H21NO4

Molecular Weight

339.4

Purity

95

Origin of Product

United States

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